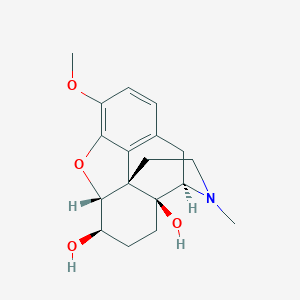
Unii-48X8F46AR7
Vue d'ensemble
Description
“Unii-48X8F46AR7” is also known as 6.BETA.-OXYCODOL . It has the molecular formula C18H23NO4 . It’s a substance that has been registered in the FDA’s Substance Registration System .
Molecular Structure Analysis
The molecular structure of 6.BETA.-OXYCODOL is represented by the formula C18H23NO4 . The InChIKey, a unique identifier for chemical substances, is LHTAJTFGGUDLRH-MYDSHOOGSA-N .Applications De Recherche Scientifique
Analytical Reference Standard
6beta-Oxycodol is used as an analytical reference standard in forensic chemistry and toxicology. It aids in the identification of substances within a given sample by providing a comparison against a compound with a known chemical structure and purity .
Metabolite Detection
This compound is a metabolite of oxycodone and can be detected in urine samples. Its presence helps in the monitoring of oxycodone use , which is crucial in both clinical toxicology and drug compliance testing .
Research in Opioid Pharmacokinetics
6beta-Oxycodol’s role as a metabolite of oxycodone also makes it significant in the study of opioid pharmacokinetics . Researchers can track its formation and elimination to understand the metabolic pathways of oxycodone .
Development of Mass Spectrometry Methods
The compound is utilized in the development of mass spectrometry methods . Its known molecular weight and structure assist in calibrating instruments and developing new analytical techniques for drug detection .
Forensic Applications
In forensic science, 6beta-Oxycodol is used to identify opioid compounds in various samples. This is essential for legal cases involving drug use, poisoning, or overdose investigations .
Toxicological Studies
Although the physiological and toxicological properties of 6beta-Oxycodol are not fully known, it is used in toxicological studies to understand the effects of opioid metabolites on the body .
Drug Abuse Research
6beta-Oxycodol is significant in drug abuse research . By studying its presence and concentration in biological samples, researchers can gain insights into patterns of drug abuse .
Chemical Synthesis Research
Finally, 6beta-Oxycodol is important in chemical synthesis research . Scientists can explore its chemical reactions and potential for creating new compounds or derivatives with pharmaceutical applications .
Mécanisme D'action
Target of Action
6beta-Oxycodol, also known as Unii-48X8F46AR7 or UNII-48X8F46AR7, is structurally categorized as an opioid . Opioids primarily target the opioid receptors in the nervous system. These receptors play a crucial role in pain perception and relief.
Mode of Action
6beta-Oxycodol and its active metabolites, noroxycodone, oxymorphone, and noroxymorphone, are opioid agonists . These compounds passively diffuse and interact with opioid receptors. Under conditions of inflammation or hyperalgesia, opioid receptors in various organs are upregulated and transported to nerve terminals .
Biochemical Pathways
The primary metabolic pathway of 6beta-Oxycodol involves cytochrome P450 (CYP) 3A-mediated N-demethylation to noroxycodone, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and noroxymorphone accounts for 19% of the dose . Less than 10% of 6beta-Oxycodol is reduced to α- and β-oxycodol by 6-ketoreduction .
Pharmacokinetics
The pharmacokinetics of 6beta-Oxycodol involves absorption, distribution, metabolism, and excretion (ADME). Oxycodone is 38–45% protein-bound, mainly to albumin, and oxycodone and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . Interactions with cytochrome P450 (CYP) 3A inhibitors and inducers with/without CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of 6beta-Oxycodol .
Propriétés
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTAJTFGGUDLRH-MYDSHOOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344990 | |
| Record name | 6beta-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Oxycodol | |
CAS RN |
61949-73-3 | |
| Record name | 6beta-Oxycodol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-OXYCODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48X8F46AR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
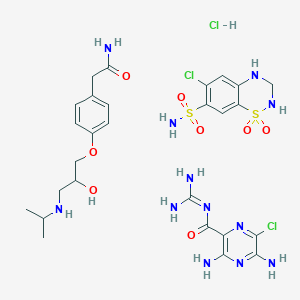





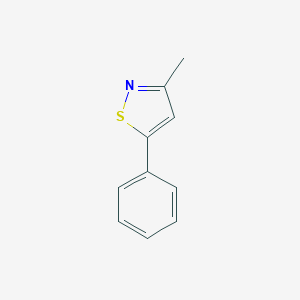
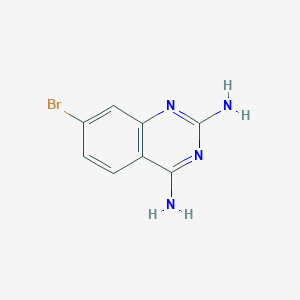
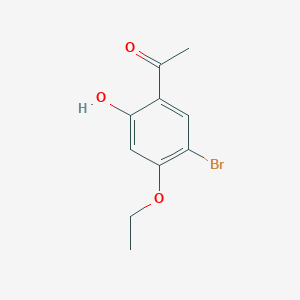
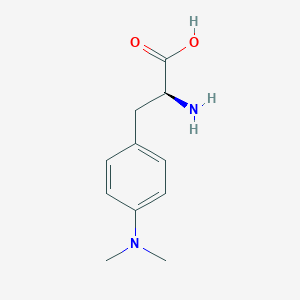

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)